molecular formula C21H24N2O4 B2447395 1-(3,4-diethoxybenzoyl)-N-methylindoline-2-carboxamide CAS No. 1103514-27-7

1-(3,4-diethoxybenzoyl)-N-methylindoline-2-carboxamide

Cat. No.: B2447395
CAS No.: 1103514-27-7
M. Wt: 368.433
InChI Key: AHMYNMCUAJJWRZ-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a benzoyl group substituted with two ethoxy groups at the 3 and 4 positions, an indoline ring, and a carboxamide group

Mechanism of Action

Preparation Methods

The synthesis of 1-(3,4-diethoxybenzoyl)-N-methylindoline-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3,4-diethoxybenzoyl chloride with N-methylindoline-2-carboxamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3,4-diethoxybenzoyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-diethoxybenzoyl)-N-methylindoline-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(3,4-diethoxybenzoyl)-N-methylindoline-2-carboxamide can be compared with other similar compounds, such as 1-(3,4-dimethoxybenzoyl)-N-methylindoline-2-carboxamide and 1-(3,4-dimethoxybenzyl)-N-methylindoline-2-carboxamide. These compounds share similar structural features but differ in the substitution pattern on the benzoyl or benzyl group. The presence of different substituents can influence their chemical reactivity and biological activity .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in organic synthesis, biology, medicine, and industry. Further research and development can uncover new applications and enhance our understanding of its mechanism of action and potential benefits.

Properties

IUPAC Name

1-(3,4-diethoxybenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-4-26-18-11-10-15(13-19(18)27-5-2)21(25)23-16-9-7-6-8-14(16)12-17(23)20(24)22-3/h6-11,13,17H,4-5,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMYNMCUAJJWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)NC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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